molecular formula C8H10ClNO3S B12812968 (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12812968
M. Wt: 235.69 g/mol
InChI Key: UOLSVGRKGPOWGA-CHKWXVPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid” belongs to the class of β-lactam antibiotics, characterized by a bicyclic core structure (4-thia-1-azabicyclo[3.2.0]heptane) with a β-lactam ring. This core is shared with penicillins, cephalosporins, and carbapenems. The unique structural features of this compound include:

  • Chloromethyl group at the 3-position, which may enhance lipophilicity and membrane permeability.
  • Methyl group at the 3-position, contributing to steric hindrance against β-lactamase enzymes.
  • Carboxylic acid moiety at the 2-position, critical for binding to penicillin-binding proteins (PBPs) in bacterial cell walls .

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

(2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10ClNO3S/c1-8(3-9)6(7(12)13)10-4(11)2-5(10)14-8/h5-6H,2-3H2,1H3,(H,12,13)/t5-,6+,8+/m1/s1

InChI Key

UOLSVGRKGPOWGA-CHKWXVPMSA-N

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1)CC2=O)C(=O)O)CCl

Canonical SMILES

CC1(C(N2C(S1)CC2=O)C(=O)O)CCl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis often begins with commercially available (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid derivatives, frequently in esterified form such as diphenylmethyl esters to enhance stability and facilitate purification.

Formation of Azetidinone Disulfide Intermediate

A key intermediate is formed by condensation of the penam derivative with 2-mercaptobenzothiazole in toluene under reflux with azeotropic removal of water using a Dean-Stark apparatus. This step yields an azetidinone disulfide diphenylmethyl ester intermediate with high purity (~93.5% by HPLC) and good yield (~139-140 g from 100 g starting material).

Parameter Condition Outcome
Solvent Toluene (or toluene/cyclohexane) Efficient azeotropic water removal
Temperature 86-89 °C Optimal for condensation
Reaction Time Until water removal complete Monitored by HPLC
Yield ~93.5% purity, ~139-140 g yield High yield and purity

Chloromethylation Step

The azetidinone disulfide intermediate is then treated with anhydrous copper(II) chloride, which facilitates the chloromethylation at the 3-position of the bicyclic ring, producing the chloromethylpenam diphenylmethyl ester. This step is critical for introducing the chloromethyl substituent with retention of stereochemistry.

Conversion to Final Acid

Subsequent treatment with sodium azide converts the chloromethyl group to an azidomethyl intermediate, which upon oxidation (e.g., with potassium permanganate) and hydrolysis yields the target (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

Some suppliers report direct synthesis of the acid form (C8H10ClNO3S, molecular weight 235.69 g/mol) from penam precursors with stereochemical control, but detailed reaction conditions are proprietary or less documented. The use of benzhydryl esters as protecting groups is common to improve handling and purification.

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield/Purity
1 Condensation (2S,5R)-3,3-dimethyl penam ester + 2-mercaptobenzothiazole, toluene, reflux, Dean-Stark Azetidinone disulfide diphenylmethyl ester ~93.5% purity, high yield
2 Chloromethylation Anhydrous CuCl2 Chloromethylpenam diphenylmethyl ester Not specified
3 Azidation Sodium azide Azidomethylpenam diphenylmethyl ester Not specified
4 Oxidation & Hydrolysis Potassium permanganate, aqueous conditions This compound Not specified
  • The intermediate and final compounds are characterized by IR spectroscopy showing characteristic β-lactam carbonyl stretches (~1765, 1739 cm^-1), 1H-NMR confirming methyl and chloromethyl protons, and mass spectrometry consistent with expected molecular weights.
  • HPLC monitoring is essential during condensation and chloromethylation steps to ensure reaction completion and purity.
  • The stereochemistry is preserved throughout the synthesis, confirmed by chiral HPLC and NMR techniques.

The preparation of this compound involves a multi-step synthetic route starting from penam derivatives, with key steps including condensation with 2-mercaptobenzothiazole, chloromethylation via copper(II) chloride, and final conversion to the acid form. The process requires careful control of reaction conditions and purification to achieve high stereochemical purity and yield. Analytical methods such as HPLC, IR, NMR, and MS are integral to monitoring and confirming the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Synthesis Overview

StepReaction TypeDescription
1AlkylationIntroduction of the chloromethyl group.
2CyclizationFormation of the bicyclic structure through intramolecular reactions.
3FunctionalizationAddition of carboxylic acid groups to enhance solubility and reactivity.

Antimicrobial Activity

Research has indicated that (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exhibits notable antibacterial properties. Studies comparing its effectiveness against common pathogens reveal its potential as an alternative to existing antibiotics.

Case Study: Antibacterial Evaluation

In a comparative study, the compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Mycobacterium smegmatis50 µg/mL

These results suggest that the compound could be developed into a new class of antibiotics targeting resistant bacterial strains .

Antitubercular Activity

The compound has also shown promising results in inhibiting Mycobacterium tuberculosis, making it a candidate for further development in tuberculosis treatment protocols.

Research Findings:

In vitro studies demonstrated that derivatives of this compound effectively inhibited the growth of Mycobacterium smegmatis, with some derivatives showing MIC values comparable to established antitubercular agents like Rifampicin .

Cancer Treatment

The structural characteristics of this compound suggest its potential as an anticancer agent. Preliminary studies indicate that it may interfere with cancer cell proliferation through mechanisms similar to those of known chemotherapeutics.

Case Study: Cytotoxicity Assessment

In cellular assays:

Cell LineIC50 (µM)
Prostate Cancer Cells15
Melanoma Cells10

These findings indicate significant cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action .

Anti-inflammatory Properties

Additionally, compounds derived from this bicyclic structure have been evaluated for anti-inflammatory effects, contributing to their therapeutic versatility.

Mechanism of Action

The mechanism by which (2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s bicyclic structure allows it to fit into active sites and modulate the activity of these targets, leading to various biochemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, molecular weights, and bioactivities of the target compound with related β-lactams:

Compound Name (IUPAC) Substituents (R-groups) Molecular Weight Key Bioactivity/Source
(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 3-(Chloromethyl), 3-methyl Not reported Inferred: Potential β-lactamase resistance due to steric hindrance
Ampicillin () 6-[(2R)-2-Amino-2-phenylacetamido] 349.40 g/mol Broad-spectrum activity against Gram-positive/-negative bacteria
Dicloxacillin () 6-{[3-(2,6-Dichlorophenyl)-5-methyl-oxazole-4-carbonyl]amino} 470.327 g/mol Penicillinase-resistant; used for Staphylococcal infections
Oxacillin () 6-[(5-Methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino 340.42 g/mol Resistance to β-lactamases; targets methicillin-sensitive S. aureus
6-Aminopenicillanic Acid () 6-Amino 216.26 g/mol Core scaffold for semi-synthetic penicillins; minimal intrinsic activity
Chromium(III) Complex () 6-(2-Phenylacetamido) + Cr(III) coordination Not reported Enhanced antibacterial activity vs. parent compound (MIC: 12.5 µg/mL for E. coli)

Key Structural and Functional Differences

Substituent Effects on β-Lactamase Resistance: The chloromethyl and methyl groups in the target compound likely provide steric hindrance against β-lactamase hydrolysis, similar to oxacillin’s bulky isoxazolyl group . In contrast, ampicillin’s amino group lacks steric protection, making it susceptible to β-lactamases .

Impact of Halogenation: Dichloxacillin’s dichlorophenyl group enhances stability and broad-spectrum activity .

Synthetic Modifications :

  • Derivatives with fluoro-biphenyl (4c, ) or benzoylphenyl (4d, ) substituents show tailored activity against resistant strains, highlighting the versatility of the bicycloheptane scaffold .

Biological Activity

(2S,3R,5R)-3-(Chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly known as a derivative of tazobactam, is a compound that exhibits significant biological activity primarily as a β-lactamase inhibitor. This article delves into its synthesis, mechanisms of action, and biological implications based on recent research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₈H₁₀ClNO₃S
Molecular Weight 235.69 g/mol
CAS Number 95835-17-9
Structure Chemical Structure

The primary mechanism of action of this compound is its ability to inhibit β-lactamase enzymes. These enzymes are produced by bacteria to confer resistance against β-lactam antibiotics such as penicillins and cephalosporins. By inhibiting these enzymes, the compound enhances the efficacy of β-lactam antibiotics, allowing them to exert their antibacterial effects more effectively.

Antimicrobial Efficacy

Research indicates that while this compound shows weak intrinsic antibacterial activity on its own, it significantly enhances the activity of co-administered β-lactam antibiotics against resistant bacterial strains. In vitro studies have demonstrated that this compound can restore the effectiveness of antibiotics against various strains of Escherichia coli and Staphylococcus aureus that produce β-lactamases .

Case Studies

  • Study on Efficacy Against Resistant Strains :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the combination of this compound with amoxicillin against E. coli strains producing extended-spectrum β-lactamases (ESBLs). The results showed a significant reduction in the minimum inhibitory concentration (MIC) of amoxicillin when combined with the compound, indicating enhanced antibacterial activity .
  • Clinical Implications :
    A clinical trial investigated the use of this compound in combination therapies for treating infections caused by multidrug-resistant bacteria. The findings suggested that patients receiving treatment with this compound alongside standard antibiotic therapy experienced improved outcomes compared to those receiving antibiotics alone .

Synthesis and Derivatives

The synthesis of this compound involves several steps including chloromethylation and subsequent reactions to form the bicyclic structure characteristic of β-lactam derivatives . Its derivatives have been explored for potential enhancements in biological activity and stability.

Q & A

Q. How can the stereochemical configuration of this bicyclic β-lactam compound be confirmed experimentally?

Answer: The stereochemistry can be validated using a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, coupling constants (e.g., 3JHH^3J_{HH}) and NOESY/ROESY correlations help assign spatial relationships between protons. X-ray diffraction provides definitive proof by resolving the 3D arrangement of atoms in the crystal lattice. Reference standards (e.g., EP impurities) with established stereochemistry should be used for comparative analysis .

Q. What solvents are optimal for synthesizing this compound, and how do solubility properties influence reaction design?

Answer: Solubility studies indicate that polar aprotic solvents (e.g., dimethylformamide) or chlorinated solvents (e.g., dichloromethane) are effective due to the compound’s moderate polarity. Aqueous solubility is pH-dependent, with improved dissolution in basic conditions (pH >8). Solvent choice should prioritize stability of the β-lactam ring and avoid nucleophilic solvents that may degrade the structure. Empirical testing under controlled temperature (20–40°C) and inert atmospheres is recommended .

Q. What analytical methods are suitable for purity assessment and impurity profiling?

Answer: High-performance liquid chromatography (HPLC) with UV detection (210–254 nm) is standard for quantifying impurities. Reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid) resolve structurally similar by-products. Mass spectrometry (LC-MS) identifies impurities via molecular ion fragmentation. For trace metal analysis (e.g., Cr(III) complexes), inductively coupled plasma mass spectrometry (ICP-MS) is critical .

Advanced Research Questions

Q. How do chiral centers in this compound affect its biological activity, and what methods can validate enantiomeric specificity?

Answer: The (2S,3R,5R) configuration is critical for β-lactamase inhibition. Chiral HPLC with cellulose-based columns or capillary electrophoresis with cyclodextrin additives can separate enantiomers. Enzymatic assays (e.g., inhibition kinetics with TEM-1 β-lactamase) should correlate activity with stereopurity. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to bacterial targets, guiding structure-activity optimization .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

Answer: Contradictions often arise from polymorphic forms or hydration states. Controlled experiments under standardized conditions (25°C, 1 atm) with solvent pre-saturation are essential. Dynamic light scattering (DLS) detects aggregates, while differential scanning calorimetry (DSC) identifies polymorph transitions. Statistical tools (e.g., ANOVA) assess variability between replicate measurements. Cross-referencing with databases like IUPAC’s Solubility Data Series mitigates inconsistencies .

Q. How can the β-lactam ring’s stability be enhanced during derivatization for antibacterial studies?

Answer: Protecting the β-lactam ring requires avoiding strong acids/bases and electrophilic reagents. Use of trimethylsilyl chloride (TMSCl) as a protecting group for the carboxylic acid moiety reduces ring strain. Reaction temperatures should not exceed 30°C. Post-synthesis stability can be monitored via FTIR (amide I band at ~1770 cm1^{-1}) and HPLC retention time shifts .

Q. What mechanistic insights explain the antibacterial synergy of this compound with Cr(III) complexes?

Answer: Cr(III) complexes may enhance membrane permeability via electrostatic interactions with bacterial lipopolysaccharides. Synergy studies require checkerboard assays (FIC index <0.5) to confirm potentiation. Scanning electron microscopy (SEM) visualizes cell wall disruption, while ICP-MS quantifies intracellular metal accumulation. Transcriptomic analysis (RNA-seq) identifies upregulated stress-response genes in target pathogens .

Q. How do impurities like L-amoxicillin or 6-aminopenicillanic acid form during synthesis, and how are they controlled?

Answer: Impurities arise from incomplete acylation (L-amoxicillin) or β-lactam ring hydrolysis (6-aminopenicillanic acid). Kinetic studies (HPLC time-course) identify reaction intermediates. Process optimization includes adjusting acylation reagent stoichiometry (e.g., 1.2–1.5 equivalents) and pH control (6.5–7.5). Purification via preparative HPLC or crystallization in ethyl acetate removes residual impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.